Home > Products > Screening Compounds P60513 > 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione
7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione - 876892-15-8

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3101290
CAS Number: 876892-15-8
Molecular Formula: C12H17N5O4
Molecular Weight: 295.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key starting material in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones unsubstituted in the N7 position. []
  • Relevance: This compound shares the core structure of the purine-2,6-dione with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituents at the 8-position (bromine vs. amino) and the 7-position (hydrogen vs. 3-(allyloxy)-2-hydroxypropyl). []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate formed by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane. The thietane ring acts as a protecting group during the synthesis. []
  • Relevance: This compound exemplifies the use of a protecting group strategy in synthesizing derivatives of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the need to control reactivity at the N7 position. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is another intermediate in the synthetic pathway. It is obtained by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []
  • Relevance: Similar to the previous compound, it illustrates the stepwise modification of the purine-2,6-dione scaffold, showcasing the versatility of the synthetic strategy to introduce various substituents. Although 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione does not have a benzyl group, the use of benzyl protection in this related compound highlights the challenges in selectively modifying the N1 and N7 positions of the purine ring system. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This refers to a class of compounds synthesized by reacting the oxidized thietane derivative (1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione) with various amines. []
  • Relevance: This class of compounds is particularly relevant because it introduces the 8-amino substituent, a key feature of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the possibility of exploring diverse amine substituents at this position. []

Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

  • Compound Description: Linagliptin is an anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ]
  • Relevance: Linagliptin shares the core structure of the purine-2,6-dione with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of the 8-amino substituent in both compounds, albeit with different attachments, suggests potential similarities in their biological activities and interactions with target proteins. [, , , ]

ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one)

  • Compound Description: ASP5854 is a potent adenosine A1 and A2A receptor dual antagonist investigated for potential therapeutic benefits in Parkinson's disease and cognitive impairment. []
  • Relevance: Although structurally distinct from 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, ASP5854's activity as an adenosine receptor antagonist highlights the potential for purine-based compounds to interact with neurological targets and modulate important signaling pathways. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; istradefylline)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist also explored for its therapeutic potential in Parkinson's disease. [, ]
  • Relevance: This compound shares the core purine-2,6-dione structure with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, further emphasizing the significance of this scaffold in designing molecules with potential neurological applications. [, ]
  • Compound Description: The research describes the design and synthesis of several olomoucine analogues, including 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-diones. These were investigated for their anticancer activity. []
  • Relevance: This class of compounds highlights the structural diversity that can be achieved by modifying the substituents around the core purine-2,6-dione scaffold, which is also present in 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The exploration of different substituents at various positions on the purine ring, as exemplified by these olomoucine analogues, provides valuable insights for developing novel derivatives with potentially improved pharmacological properties. []
  • Compound Description: C-11 is a 3-methyl-1H-purine-2,6-dione derivative investigated for its potential anti-obesity properties. While the specific structure of C-11 is not provided, its description suggests it shares the core 3-methyl-1H-purine-2,6-dione moiety with the compound of interest. []
  • Relevance: The investigation of C-11 as a potential anti-obesity compound emphasizes the diverse pharmacological activities that can be associated with 3-methyl-1H-purine-2,6-dione derivatives, further highlighting the potential of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione for therapeutic exploration. []

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound, specifically its two polymorphs (Embodiment 1 and Embodiment 2), are identified as potent xanthine phosphodiesterase V inhibitors. These polymorphs are characterized by distinct powder x-ray diffraction patterns and differential scanning calorimetry profiles. []
  • Relevance: This compound shares the core purine-2,6-dione scaffold with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. While the substituents differ, the shared core structure and its association with enzyme inhibition highlight the potential of this scaffold for therapeutic development. []
Overview

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in scientific research due to its potential biological applications. This compound is characterized by a complex molecular structure, which includes an allyloxy group and a hydroxypropyl moiety attached to the purine core. The molecular formula for this compound is C18H29N5O5, with a molecular weight of approximately 395.46 g/mol.

Source

The compound can be sourced from various chemical suppliers and research institutions. It is often used in studies related to medicinal chemistry and biological interactions due to its structural similarities with other biologically active purines, such as caffeine and theophylline.

Classification

This compound falls under the category of purine derivatives, which are known for their roles in biological systems, including energy transfer (as ATP) and as building blocks for nucleic acids (DNA and RNA). The specific modifications in its structure suggest potential applications in pharmacology and biochemistry.

Synthesis Analysis

Methods

The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

  1. Alkylation: The initial step often involves the alkylation of a purine derivative with an allyloxy group.
  2. Hydroxylation: Following alkylation, hydroxylation reactions introduce hydroxyl groups at specific positions.
  3. Amination: The final step usually involves amination to incorporate amino groups into the purine structure.

These reactions require careful control of conditions such as temperature, solvent choice, and the use of catalysts to achieve high yields and purity.

Technical Details

In industrial settings, large-scale production may utilize batch reactors or continuous flow reactors to enhance efficiency. Purification techniques like crystallization, distillation, and chromatography are essential to isolate the desired compound in pure form.

Molecular Structure Analysis

Structure

The molecular structure of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine ring system with specific substituents that influence its reactivity and biological activity.

Structural Data

  • Molecular Formula: C18H29N5O5
  • Molecular Weight: 395.46 g/mol
  • Canonical SMILES: CC(C)OCCCNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C
Chemical Reactions Analysis

Types of Reactions

This compound can participate in several types of chemical reactions:

  • Oxidation: Involves introducing additional oxygen-containing functional groups.
  • Reduction: Can be used to remove oxygen or add hydrogen atoms.
  • Substitution: Functional groups on the purine ring can be substituted with other groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Mechanism of Action

The mechanism of action for 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to alterations in cellular processes. The precise pathways depend on the biological context in which the compound is applied.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various functional groups depending on the presence of reactive sites on the purine ring.

Relevant data regarding its stability and reactivity are crucial for applications in drug development and synthesis.

Applications

Scientific Uses

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione has several notable applications:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex therapeutic agents.
  • Biological Research: Investigated for its interactions with enzymes involved in metabolic pathways.
  • Industrial Chemistry: Potentially utilized in the production of specialty chemicals due to its unique structural characteristics.

This compound exemplifies the ongoing research efforts aimed at developing novel derivatives with enhanced pharmacological profiles and targeted biological activity.

Properties

CAS Number

876892-15-8

Product Name

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-amino-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione

Molecular Formula

C12H17N5O4

Molecular Weight

295.299

InChI

InChI=1S/C12H17N5O4/c1-3-4-21-6-7(18)5-17-8-9(14-11(17)13)16(2)12(20)15-10(8)19/h3,7,18H,1,4-6H2,2H3,(H2,13,14)(H,15,19,20)

InChI Key

CNBCFKLIQBXOMX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COCC=C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.